molecular formula C7H14N2O4 B12056973 (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid

Cat. No.: B12056973
M. Wt: 199.13 g/mol
InChI Key: GMKMEZVLHJARHF-XEWADIPKSA-N
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Description

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is a complex organic compound with a unique structure It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which makes it particularly useful in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves multiple steps, including the incorporation of isotopically labeled atoms. The general synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials that contain isotopically labeled nitrogen and carbon atoms.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry (2S,6S).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The azanyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its interaction with molecular targets and pathways. The isotopically labeled atoms allow for precise tracking and analysis of the compound’s behavior in various systems. This includes binding to specific enzymes or receptors, influencing biochemical pathways, and altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isotopically labeled heptanedioic acids and azanyl derivatives. Examples include:

  • (2S,6S)-2,6-bis(14N)(azanyl)(1,2,3,4,5,6,7-12C7)heptanedioic acid
  • (2R,6R)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid

Uniqueness

The uniqueness of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid lies in its specific isotopic labeling and stereochemistry. This allows for detailed studies of molecular interactions and pathways that are not possible with non-labeled or differently labeled compounds.

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

199.13 g/mol

IUPAC Name

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

GMKMEZVLHJARHF-XEWADIPKSA-N

Isomeric SMILES

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Origin of Product

United States

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